1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}azepane
Overview
Description
1-{3-[5-(2,5-Dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}azepane is a complex organic compound featuring a unique structure that combines an azepane ring with a 1,3,4-oxadiazole moiety and a 2,5-dimethoxybenzyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dimethoxybenzyl alcohol and 1,3,4-oxadiazole derivatives.
Formation of 1,3,4-Oxadiazole: The 1,3,4-oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Azepane: The 1,3,4-oxadiazole derivative is then coupled with azepane through an acylation reaction, often using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Final Product Formation:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydrazides and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of new pharmaceuticals due to its unique structure.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
- May serve as a scaffold for drug design.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, while the azepane ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
- 1-{3-[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine
- 1-{3-[5-(2,5-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]propanoyl}azepane
Uniqueness:
- The presence of the azepane ring distinguishes it from similar compounds with piperidine or thiadiazole rings.
- The combination of the 2,5-dimethoxybenzyl group with the oxadiazole ring provides unique electronic properties, potentially enhancing its reactivity and interaction with biological targets.
This detailed overview should provide a comprehensive understanding of 1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}azepane, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(azepan-1-yl)-3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-25-16-7-8-17(26-2)15(13-16)14-19-22-21-18(27-19)9-10-20(24)23-11-5-3-4-6-12-23/h7-8,13H,3-6,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTKHFZZEBSRFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2=NN=C(O2)CCC(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781273 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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